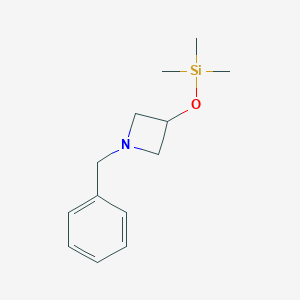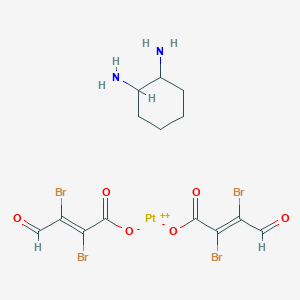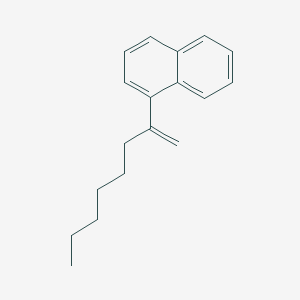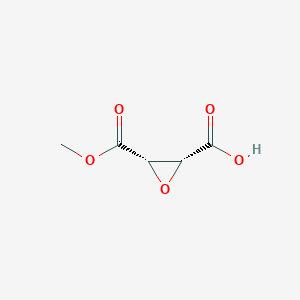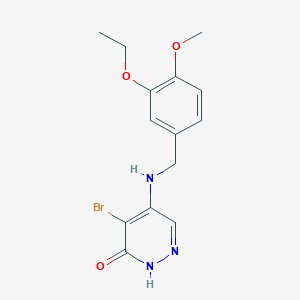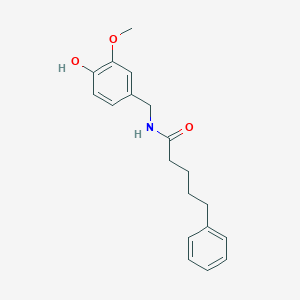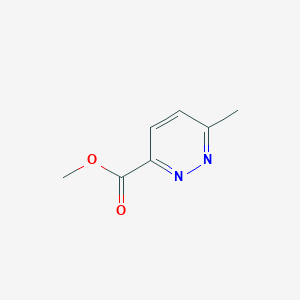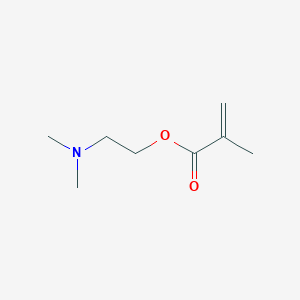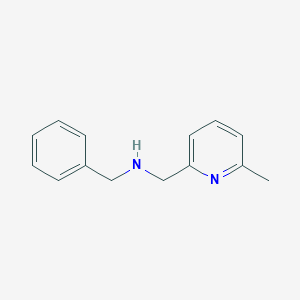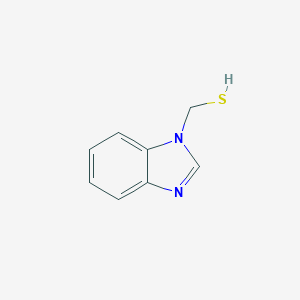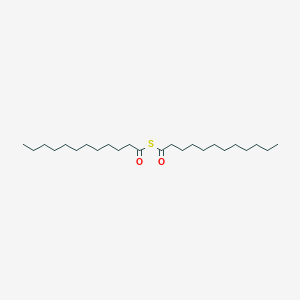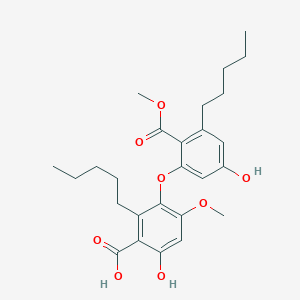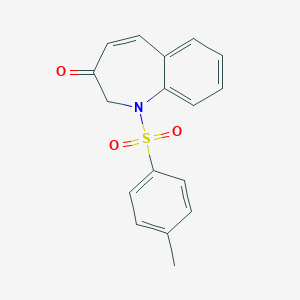
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one, also known as MSB, is a chemical compound with potential therapeutic applications in various fields. It belongs to the class of benzazepine derivatives and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one is still under investigation, but it is believed to involve the modulation of specific signaling pathways and the inhibition of enzymes involved in various cellular processes. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to target the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
生化学的および生理学的効果
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to modulate the activity of neurotransmitters and improve cognitive function.
実験室実験の利点と制限
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has several advantages for lab experiments, including its high yield and purity, its availability for further research, and its potential therapeutic applications in various fields. However, there are also limitations to using 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
将来の方向性
There are several future directions for 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one research, including its potential use in combination therapies for cancer and inflammation, its potential use in the treatment of neurological disorders, and its potential use as a diagnostic tool for specific diseases. Further investigation is needed to fully understand the mechanism of action of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one and its potential therapeutic applications in various fields.
Conclusion:
In conclusion, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one is a promising chemical compound with potential therapeutic applications in various fields. Its synthesis method has been optimized and validated, making it readily available for further research. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to have various biochemical and physiological effects, depending on the specific research application. While there are limitations to using 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in lab experiments, there are also several future directions for 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one research, making it an exciting area of study for scientific research.
合成法
The synthesis of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in a high yield and purity. This synthesis method has been optimized and validated in various studies, making 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one readily available for further research.
科学的研究の応用
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to modulate the activity of neurotransmitters and improve cognitive function.
特性
CAS番号 |
19673-37-1 |
|---|---|
製品名 |
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one |
分子式 |
C17H15NO3S |
分子量 |
313.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one |
InChI |
InChI=1S/C17H15NO3S/c1-13-6-10-16(11-7-13)22(20,21)18-12-15(19)9-8-14-4-2-3-5-17(14)18/h2-11H,12H2,1H3 |
InChIキー |
DTJAFLGZMHVOPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C=CC3=CC=CC=C32 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C=CC3=CC=CC=C32 |
同義語 |
1-[(4-Methylphenyl)sulfonyl]-1H-1-benzazepin-3(2H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



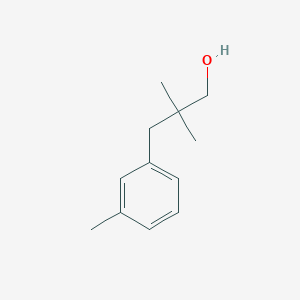
![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)
